molecular formula C9H10N2O3 B13289801 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid

2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13289801
M. Wt: 194.19 g/mol
InChI Key: KYCFPXOZEYMYLG-UHFFFAOYSA-N
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Description

The compound 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is a 1,3-oxazole derivative characterized by:

  • A 1,3-oxazole heterocyclic core with a carboxylic acid group at position 2.
  • A propargyl-substituted amino group at position 2, specifically a 2-methylbut-3-yn-2-yl moiety.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-4-9(2,3)11-8-10-6(5-14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13)

InChI Key

KYCFPXOZEYMYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-methylbut-3-yn-2-ylamine with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Pharmaceuticals: It is investigated for its potential therapeutic effects and as a building block in drug synthesis.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3-Oxazole-4-carboxylic Acid Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents at Position 2 Substituents at Position 5 Biological Activity/Notes Reference
Target Compound : 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid 2-Methylbut-3-yn-2-ylamino (propargyl group) None Hypothesized antimicrobial activity (based on class) N/A
Macrooxazole A Not specified Methyl Antimicrobial, cytotoxic, antibiofilm activities
Ile-MOzl-Ca (2-(1-amino-2-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylic acid) 1-amino-2-methylbutyl Methyl Derived from cyanobacteria; antiplasmodial potential
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid Phenyl Methyl Commercial availability; structural analogue
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid 2-Chlorophenyl None Used in drug discovery; molecular weight = 223.62
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid Complex peptidomimetic chain Methyl Peptidomimetic applications; molecular weight = 346.38

Key Structural and Functional Differences

Substituent at Position 2: The propargyl group in the target compound introduces alkyne functionality, which may enhance metabolic stability or enable click chemistry modifications compared to phenyl or alkyl groups in analogues like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid .

Substituent at Position 5 :

  • Methyl or phenyl groups at position 5 (e.g., Macrooxazole A, Ile-MOzl-Ca) correlate with enhanced bioactivity , such as antimicrobial effects . The absence of a substituent at position 5 in the target compound may limit its potency unless compensated by the propargyl group’s unique reactivity.

Biological Activity: Macrooxazole A–D exhibit broad-spectrum antimicrobial and cytotoxic activities, attributed to their methyl and aryl substituents . Ile-MOzl-Ca and related thiazole/oxazole-modified peptides (e.g., gallinamide A) show antiplasmodial properties, suggesting the target compound’s amino-propargyl group could be explored for similar parasitic targets . Vasoactive effects are observed in 2-phenyl-5-{methyl[...]amino}-1,3-oxazole-4-carboxylic acid derivatives, highlighting the role of substituents in modulating physiological responses .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~250–300 g/mol, comparable to simpler analogues (e.g., 223.62 for 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid ).
  • Solubility : The propargyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyl or carboxylate groups in other oxazoles).

Biological Activity

The compound 2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-amino-N-(2-methylbut-3-yn-2-yl)-1,3-oxazole-4-carboxylic acid
  • Molecular Formula : C10_{10}H11_{11}N3_{3}O3_{3}

This compound features an oxazole ring substituted with an amino group and a carboxylic acid, which are crucial for its biological activity.

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, potentially leading to therapeutic effects in diseases characterized by uncontrolled cell growth.

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast Cancer)15Apoptosis via caspase activation
    HeLa (Cervical Cancer)20Cell cycle arrest
  • Antimicrobial Properties : The compound has shown promising results against Gram-positive bacteria in preliminary assays. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting bacterial growth.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Streptococcus pneumoniae64
  • Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant decrease in inflammatory markers. This suggests potential use in treating inflammatory diseases.

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